n-Hexyl-1,3-propanediamine

Descripción general

Descripción

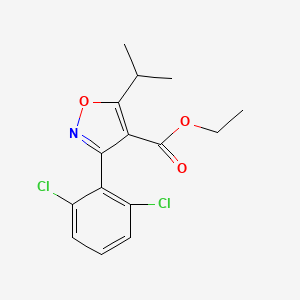

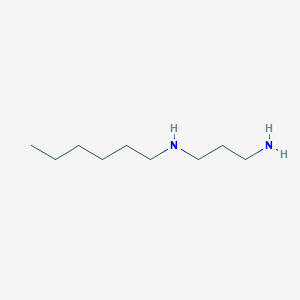

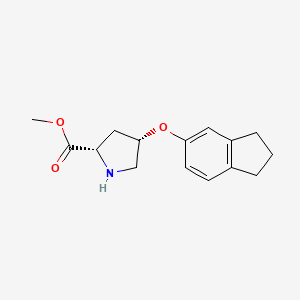

N-Hexyl-1,3-propanediamine is a chemical compound with the molecular formula C9H22N2 . It is a derivative of 1,3-propanediamine, where one of the hydrogen atoms is replaced by a hexyl group .

Synthesis Analysis

The synthesis of long-chain N-1-alkyl-1,3-propanediamines, such as n-Hexyl-1,3-propanediamine, has been studied using gas chromatography–mass spectrometry . The process involves derivatization with trifluoroacetic anhydride .Molecular Structure Analysis

The molecular structure of n-Hexyl-1,3-propanediamine consists of a three-carbon chain (propane) with amine groups (-NH2) attached to the first and third carbons, and a hexyl group (C6H13) attached to one of the nitrogen atoms .Aplicaciones Científicas De Investigación

Corrosion Inhibition

n-Hexyl-1,3-propanediamine is used in the preparation and investigation of a new anticorrosive and antifouling formulation for water–steam circuit of energy systems in the power industry . This corrosion inhibiting long-chain N-1-alkyl-1,3-propanediamine can reduce, slow down or prevent corrosion to metal . It’s particularly useful in boiler water treatment, which is essential for both the operating efficiency and lifespan of equipment .

Surfactant in Oil and Gas Industry

Fluorinated surfactants, including n-Hexyl-1,3-propanediamine, play a key role in many fields of applications . They are wildly used for fracturing and acidizing cleanup during construction operations . Due to their excellent properties, these surfactants show great potential in significantly reducing the surface tension and improving chemical and thermal stability of aqueous solutions .

Drainage Agent

n-Hexyl-1,3-propanediamine, as a fluorinated surfactant, is used as a drainage agent to facilitate the outflow of liquid in the development of unconventional oil and gas resources process . It helps in increasing and improving the permeability, wettability, diffusivity and mobility of rock formation .

Chemical Structure Analysis

The chemical structure of n-Hexyl-1,3-propanediamine allows it to be used in the analysis of air/water interface properties . The formation heats for a number of gemini fluorocarbon surfactants have been estimated using density functional theory (DFT), and the values of air/water interface formation energies (IFE) have been compared .

Green Chemistry

In agreement with the ideas of green chemistry, new types of corrosion inhibitors like n-Hexyl-1,3-propanediamine should be toxically low, biodegradable and soluble in aqueous medium . This makes it an environmentally friendly choice for various applications .

Boiler Water Treatment

n-Hexyl-1,3-propanediamine is used in the chemical treatment of boiler water in water-steam systems of power plants . It helps in preserving metals and extending the lifespan of equipment .

Safety and Hazards

Direcciones Futuras

The corrosion inhibiting properties of long-chain N-1-alkyl-1,3-propanediamines have been explored in the power industry . They have been used in the preparation and investigation of new anticorrosive and antifouling formulations for water–steam circuits of energy systems . This suggests potential future applications in industries requiring corrosion prevention.

Propiedades

IUPAC Name |

N'-hexylpropane-1,3-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H22N2/c1-2-3-4-5-8-11-9-6-7-10/h11H,2-10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUWPMNGNEAEOIR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCNCCCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H22N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

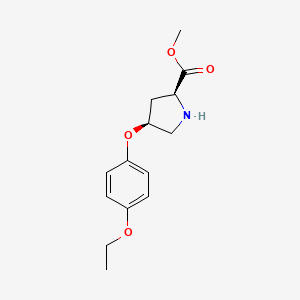

![Methyl (2S,4S)-4-([1,1'-biphenyl]-4-yloxy)-2-pyrrolidinecarboxylate](/img/structure/B3154313.png)

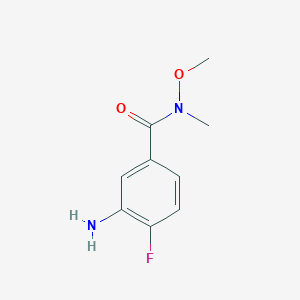

![4-(6-Iodoimidazo[1,2-a]pyridin-2-yl)aniline](/img/structure/B3154332.png)

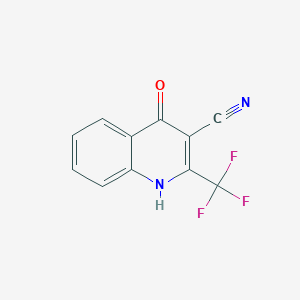

![4-[2-(1-Piperidinyl)ethoxy]aniline hydrochloride](/img/structure/B3154352.png)

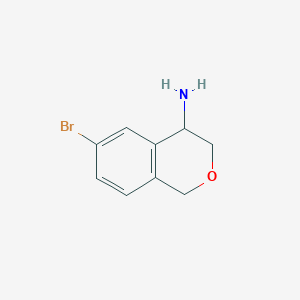

![2-[(4-Amino-1,3,5-triazin-2-yl)thio]acetamide](/img/structure/B3154362.png)

![7-(benzyloxy)-5-bromo-2-methyl-1H-benzo[d]imidazole](/img/structure/B3154372.png)

![4-[(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)sulfonyl]aniline](/img/structure/B3154375.png)